molecular formula C23H22N2O2 B8577345 2-[6-(Quinolin-3-yl)hexyl]-1H-isoindole-1,3(2H)-dione CAS No. 88940-98-1

2-[6-(Quinolin-3-yl)hexyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8577345
M. Wt: 358.4 g/mol
InChI Key: WBOMACGGUHJRRT-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

3-Quinolinehexanamine was prepared in the same manner as described in Example 110, starting from 4.4 g of 2-[6-(3-quinolinyl)hexyl]-1H-isoindole-1,3(2H)-dione and 2.5 g of hydrazine hydrate in 60 ml of ethanol. The crude product was evaporatively distilled to give 2.5 g (89%) of 3-quinolinehexanamine, bp 144°-155° C./0.1 mm. Bis picrate mp 225°-226° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][N:17]2C(=O)C3C(=CC=CC=3)C2=O)[CH:2]=1.O.NN>C(O)C>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH2:17])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)CCCCCCN1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-Quinolinehexanamine was prepared in the same manner
DISTILLATION
Type
DISTILLATION
Details
The crude product was evaporatively distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)CCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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